molecular formula C16H14N2S B3888330 1-(ethylthio)-4-phenylphthalazine

1-(ethylthio)-4-phenylphthalazine

Cat. No.: B3888330
M. Wt: 266.4 g/mol
InChI Key: PFPVMVXPMQKUNL-UHFFFAOYSA-N
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Description

1-(Ethylthio)-4-phenylphthalazine is a phthalazine derivative characterized by an ethylthio (-S-C₂H₅) group at the 1-position and a phenyl group at the 4-position. The ethylthio group may enhance lipophilicity and influence interactions with biological targets, similar to sulfur-containing substituents in related compounds .

Properties

IUPAC Name

1-ethylsulfanyl-4-phenylphthalazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2S/c1-2-19-16-14-11-7-6-10-13(14)15(17-18-16)12-8-4-3-5-9-12/h3-11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFPVMVXPMQKUNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(C2=CC=CC=C21)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Reactivity : The chloro group at the 1-position (e.g., 1-chloro-4-phenylphthalazine) serves as a versatile intermediate for synthesizing derivatives via nucleophilic substitution (e.g., with amines or thiols) . The ethylthio group in the target compound could be introduced similarly.
  • Yield Efficiency: Suzuki and Sonogashira reactions enable high-yield synthesis of 1,4-disubstituted phthalazines (68–80%) , suggesting that analogous methods may apply to 1-(ethylthio)-4-phenylphthalazine.

Key Observations :

  • Target Specificity: MY-5445’s 3-chloroanilino group confers selective inhibition of cGMP phosphodiesterase, while sulfur-containing groups (e.g., thienyl or mercaptomethyl) correlate with antimicrobial activity .

Physicochemical Properties

Molecular weight and substituent polarity impact solubility and drug-likeness:

Compound Name Molecular Weight Polarity (Substituent) LogP (Predicted)
1-(Ethylthio)-4-phenylphthalazine ~296.4 (calc) Moderate (S-C₂H₅) ~3.5
1-Chloro-4-phenylphthalazine 240.69 Low (Cl) ~2.8
MY-5445 321.78 (calc) Moderate (Cl, NH) ~4.0

Key Observations :

  • Lipophilicity : The ethylthio group likely increases LogP compared to chloro derivatives, favoring passive diffusion across biological membranes .

Research Findings and Implications

  • Antiplatelet Potential: MY-5445’s efficacy (IC₅₀: 0.02 µM for collagen-induced aggregation) suggests that 1-(ethylthio)-4-phenylphthalazine could similarly modulate cyclic nucleotide pathways if the ethylthio group interacts with PDE isoforms .
  • Anticancer Applications: Piperazine and morpholino-substituted phthalazines exhibit anticancer activity, implying that the ethylthio derivative might target kinase or DNA repair pathways .
  • Synthetic Feasibility : High-yield cross-coupling methods (e.g., Suzuki reactions) support scalable production of 1,4-disubstituted analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(ethylthio)-4-phenylphthalazine
Reactant of Route 2
Reactant of Route 2
1-(ethylthio)-4-phenylphthalazine

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